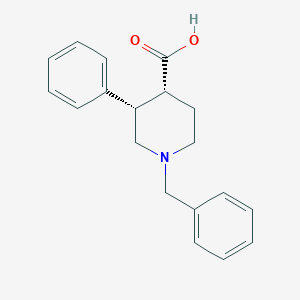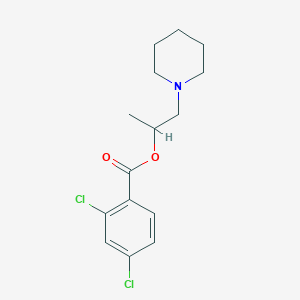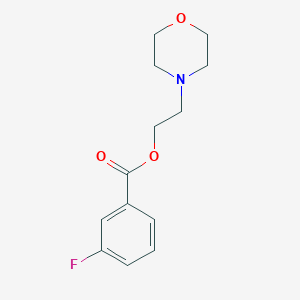
N-(2-acetylphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetylphenyl)-1-adamantanecarboxamide is a chemical compound that belongs to the family of adamantane derivatives. It is commonly known as ACPD and has been studied extensively for its potential applications in scientific research. ACPD is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 341.46 g/mol.
作用機序
The mechanism of action of ACPD is complex and involves the modulation of glutamate receptors in the central nervous system. ACPD acts as an agonist for the metabotropic glutamate receptors (mGluRs) and has been shown to modulate the activity of these receptors in a dose-dependent manner. The activation of mGluRs by ACPD leads to the activation of intracellular signaling pathways that regulate synaptic plasticity and long-term potentiation in the brain.
Biochemical and Physiological Effects
ACPD has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to modulate the activity of glutamate receptors, leading to changes in synaptic plasticity and long-term potentiation. ACPD has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
実験室実験の利点と制限
ACPD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. ACPD has also been extensively studied, and there is a large body of literature on its properties and potential applications. However, ACPD also has some limitations for lab experiments. It is a potent agonist for glutamate receptors and can have toxic effects at high concentrations. Additionally, ACPD can have off-target effects on other receptors, which can complicate experimental results.
将来の方向性
There are several future directions for research on ACPD. One area of interest is the development of more selective agonists for specific subtypes of glutamate receptors. This could lead to the development of more targeted therapies for neurological disorders. Another area of interest is the development of ACPD analogs with improved pharmacokinetic properties and reduced toxicity. Finally, ACPD could be used as a tool to study the mechanisms of synaptic plasticity and long-term potentiation in the brain, which could lead to a better understanding of the underlying mechanisms of learning and memory.
合成法
ACPD can be synthesized through a multistep process involving the reaction of 2-acetylaniline with 1-adamantanecarboxylic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of ACPD as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
科学的研究の応用
ACPD has been studied extensively for its potential applications in scientific research. It is commonly used as a ligand for glutamate receptors and has been shown to modulate the activity of these receptors in the central nervous system. ACPD has also been used as a tool to study the mechanisms of synaptic plasticity and long-term potentiation in the brain. Additionally, ACPD has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
製品名 |
N-(2-acetylphenyl)-1-adamantanecarboxamide |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-(2-acetylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H23NO2/c1-12(21)16-4-2-3-5-17(16)20-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22) |
InChIキー |
VPOKRYCJXVSFDL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)





![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)



![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)